tert-Butyl(2-chloroethoxy)dimethylsilane
Overview
Description
tert-Butyl(2-chloroethoxy)dimethylsilane: is an organosilicon compound with the molecular formula C8H19ClOSi . It is a derivative of silane and is characterized by the presence of a tert-butyl group, a chloroethoxy group, and two methyl groups attached to silicon. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(2-chloroethoxy)dimethylsilane can be synthesized through the reaction of tert-butyldimethylsilyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:
tert-Butyldimethylsilyl chloride+2-chloroethanol→this compound+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl(2-chloroethoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butyldimethylsilanol and 2-chloroethanol.
Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, e.g., tert-Butyl(2-azidoethoxy)dimethylsilane.
Hydrolysis: tert-Butyldimethylsilanol and 2-chloroethanol.
Oxidation: tert-Butyldimethylsilanol or siloxanes.
Scientific Research Applications
Chemistry: tert-Butyl(2-chloroethoxy)dimethylsilane is used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology and Medicine: The compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the manufacture of silicone-based materials.
Mechanism of Action
The mechanism of action of tert-Butyl(2-chloroethoxy)dimethylsilane involves its ability to act as a protecting group for hydroxyl and amino groups. The tert-butyl and dimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. The chloroethoxy group can be selectively removed under mild conditions, allowing for the deprotection of the functional group.
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyl(2-bromoethoxy)dimethylsilane
- tert-Butyl(2-iodoethoxy)dimethylsilane
Comparison:
- tert-Butyldimethylsilyl chloride is a precursor to tert-Butyl(2-chloroethoxy)dimethylsilane and is used in similar protecting group strategies.
- tert-Butyl(2-bromoethoxy)dimethylsilane and tert-Butyl(2-iodoethoxy)dimethylsilane are halogenated analogs with similar reactivity but different leaving group properties. The bromine and iodine atoms are better leaving groups compared to chlorine, making these compounds more reactive in nucleophilic substitution reactions.
Uniqueness: this compound is unique due to its balance of reactivity and stability. The chlorine atom provides moderate reactivity, making it suitable for controlled substitution reactions without being too reactive.
Properties
IUPAC Name |
tert-butyl-(2-chloroethoxy)-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHWWVVZOODHQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531980 | |
Record name | tert-Butyl(2-chloroethoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89031-81-2 | |
Record name | tert-Butyl(2-chloroethoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl(2-chloroethoxy)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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